2-Methyl-2-(oxolan-3-yloxy)propanal
Description
2-Methyl-2-(oxolan-3-yloxy)propanal is an organic compound characterized by a propanal backbone substituted with a methyl group and an oxolane (tetrahydrofuran) ring at the 3-position.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-methyl-2-(oxolan-3-yloxy)propanal |
InChI |
InChI=1S/C8H14O3/c1-8(2,6-9)11-7-3-4-10-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
AUHQMVJCHGXYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)OC1CCOC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxolan-3-yloxy)propanal typically involves the reaction of 2-methylpropanal with oxolane-3-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the oxolan-3-yloxy group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation or chromatography, is essential to obtain a product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxolan-3-yloxy)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxolan-3-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-Methyl-2-(oxolan-3-yloxy)propanoic acid.
Reduction: 2-Methyl-2-(oxolan-3-yloxy)propanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(oxolan-3-yloxy)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(oxolan-3-yloxy)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxolan-3-yloxy group may also contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Aldoxycarb (2-Methyl-2-(methylsulfonyl)propanal O-((methylamino)carbonyl)oxime)
- Structure : Replaces the oxolane group with a methylsulfonyl (-SO₂CH₃) group.
- Applications : Used as an insecticide and acaricide due to its carbamate functional group, which inhibits acetylcholinesterase in pests .
- Molecular Formula : C₇H₁₄N₂O₃S (Mol. wt: 214.26).
- Regulatory Status : Classified under ISO and ANSI standards, with tolerances listed for foreign use .
Aldicarb (2-Methyl-2-(methylthio)propanal O-((methylamino)carbonyl)oxime)
Aldicarb Sulfoxide (Propanal, 2-methyl-2-(methylsulfinyl)-)
Nucleoside Analogs with Oxolane Moieties
- Example: [(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-4-(2-methylpropanoyloxy)oxolan-3-yl] 2-methylpropanoate.
- Structure : Shares the oxolane ring but is part of a complex nucleoside derivative.
Comparative Analysis Table
Key Findings and Implications
Structural Impact on Function :
- The oxolane group in this compound likely enhances solubility in polar solvents compared to aldicarb/aldoxycarb’s sulfur-containing groups. However, its pesticidal activity remains unconfirmed due to lack of data.
- Sulfur-containing analogs (aldicarb, aldoxycarb) exhibit higher toxicity and environmental persistence, leading to stricter regulations .
Research Gaps: No CAS number, melting point, or molecular formula is available for this compound, limiting comparative analysis. Potential applications in pharmaceuticals or agrochemicals (suggested by nucleoside analogs ) require further study.
Regulatory and Safety Considerations: Aldicarb and aldoxycarb are prioritized in regulatory frameworks (e.g., EPA, ISO) due to acute toxicity, whereas the oxolane derivative’s safety profile is unknown .
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